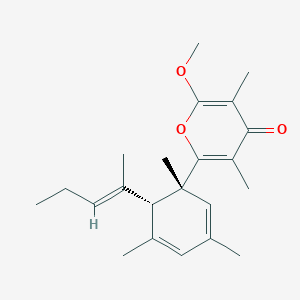

9,10-Deoxytridachione

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H30O3 |

|---|---|

Peso molecular |

342.5 g/mol |

Nombre IUPAC |

2-methoxy-3,5-dimethyl-6-[(1R,6S)-1,3,5-trimethyl-6-[(E)-pent-2-en-2-yl]cyclohexa-2,4-dien-1-yl]pyran-4-one |

InChI |

InChI=1S/C22H30O3/c1-9-10-14(3)18-15(4)11-13(2)12-22(18,7)20-16(5)19(23)17(6)21(24-8)25-20/h10-12,18H,9H2,1-8H3/b14-10+/t18-,22+/m0/s1 |

Clave InChI |

COQVDOXGJFWFLT-MMTSNFQXSA-N |

SMILES isomérico |

CC/C=C(\C)/[C@H]1C(=CC(=C[C@@]1(C)C2=C(C(=O)C(=C(O2)OC)C)C)C)C |

SMILES canónico |

CCC=C(C)C1C(=CC(=CC1(C)C2=C(C(=O)C(=C(O2)OC)C)C)C)C |

Sinónimos |

9,10-deoxytridachione photodeoxytridachione |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Biological Sources and Associated Organisms

The primary producers of 9,10-Deoxytridachione are not the organisms from which it is typically isolated but rather a testament to a unique symbiotic relationship within the marine ecosystem.

This compound has been identified as a metabolite of certain species of sacoglossan molluscs, which are shell-less marine slugs. Notably, the species Elysia crispata (formerly known as Tridachia crispata) and members of the Plakobranchus genus, such as Plakobranchus ocellatus, are recognized as the principal biological sources of this compound. These molluscs are often referred to as "solar-powered sea slugs" due to their remarkable ability to incorporate and maintain functional chloroplasts from the algae they consume.

The biosynthesis of this compound is intricately linked to a phenomenon known as kleptoplasty. This process involves the sacoglossan molluscs feeding on various species of algae and sequestering their chloroplasts, which are then maintained in a photosynthetically active state within the mollusc's digestive tissues. These "stolen" chloroplasts, or kleptoplasts, continue to perform photosynthesis, providing the host mollusc with nutrients. It is believed that the precursors for the biosynthesis of polypropionates like this compound are derived from the photosynthetic activity of these kleptoplasts. The specific algal species that serve as the source of these vital kleptoplasts can vary, with studies on Plakobranchus ocellatus revealing chloroplasts originating from a diverse range of algae belonging to the order Bryopsidales.

Historical Context of Isolation

The first isolation and structural elucidation of this compound were reported in 1977 by Chris Ireland and D. John Faulkner. Their pioneering work involved the investigation of the chemical constituents of the sacoglossan mollusc Tridachia crispata collected from the Caribbean Sea. This discovery was a significant contribution to the field of marine natural products chemistry, unveiling a new class of polypropionate metabolites.

Research Methodologies for Compound Isolation from Natural Sources

The isolation of this compound from its natural sources requires a series of meticulous extraction and purification steps.

The initial step in isolating this compound from the tissues of sacoglossan molluscs typically involves extraction with an organic solvent. Methanol (B129727) is a commonly used solvent for this purpose. In some protocols, a mixture of methanol and dichloromethane (B109758) (CH₂Cl₂), often in a 1:1 ratio, is employed to efficiently extract the lipophilic polypropionates from the animal tissues. Following the initial extraction, the crude extract is often subjected to a liquid-liquid partitioning step. For instance, the methanolic extract may be partitioned between diethyl ether (Et₂O) and water. The polypropionates, including this compound, being more soluble in the organic phase, are thus separated from more polar, water-soluble compounds.

Following extraction and preliminary partitioning, the resulting crude extract, which is a complex mixture of various compounds, requires further purification using chromatographic techniques.

Silica (B1680970) Gel Column Chromatography: A common and effective method for the initial fractionation of the extract is silica gel column chromatography. The extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds within the mixture separate based on their differential adsorption to the stationary silica gel phase and their solubility in the mobile phase. For the separation of polypropionates, a gradient of solvents with increasing polarity is often used. For instance, elution may begin with a non-polar solvent like hexane, with the polarity gradually increased by adding a more polar solvent such as ethyl acetate (B1210297) or acetone.

High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. Both normal-phase and reversed-phase HPLC can be employed. In reversed-phase HPLC, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the compounds and the stationary phase. The specific mobile phase composition and gradient program are optimized to achieve the best separation of the target compound from any remaining impurities.

Table 1: Summary of Biological Sources for this compound

| Sacoglossan Mollusc Species | Common Name | Known Algal Food Sources (Kleptoplast Origin) |

|---|---|---|

| Elysia crispata (Tridachia crispata) | Lettuce Sea Slug | Various species, including those from the order Bryopsidales |

| Plakobranchus ocellatus | Ocellated Sacoglossan | Diverse species from the order Bryopsidales |

Table 2: Overview of Isolation Techniques for this compound

| Step | Technique | Description |

|---|---|---|

| 1. Extraction | Solvent Extraction | Mollusc tissues are extracted with methanol or a methanol/dichloromethane mixture. |

| 2. Partitioning | Liquid-Liquid Partitioning | The crude extract is partitioned between diethyl ether and water to separate lipophilic compounds. |

| 3. Initial Purification | Silica Gel Column Chromatography | The organic extract is fractionated using a silica gel column with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate). |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | Fractions containing the target compound are further purified using reversed-phase HPLC with a mobile phase such as acetonitrile/water or methanol/water. |

Chemical Synthesis and Analogues Research

Total Synthesis Strategies of 9,10-Deoxytridachione

The total synthesis of this compound has been a subject of significant interest, primarily focusing on strategies that mimic its proposed biosynthesis from a linear polyene precursor.

Retrosynthetic Analysis Approaches

The retrosynthetic strategy for (±)-9,10-Deoxytridachione hinges on a key pericyclic reaction. rsc.org A retro thermal 6π-disrotatory electrocyclization of the target molecule reveals a crucial acyclic precursor, the (E,Z,E,E)-conjugated γ-pyrone-tetraene. rsc.org This tetraene is considered a plausible biosynthetic precursor. An alternative biosynthetic pathway is also considered, involving a photochemical 6π-conrotatory electrocyclization of the corresponding (E,Z,Z,E)-tetraene, given the known photochemical relationship between this compound and its isomer, 9,10-photodeoxytridachione. rsc.org This dual-pathway consideration underscores the importance of stereochemistry in the polyene precursor to direct the cyclization towards the desired natural product.

Key Synthetic Intermediates and Cascade Reactions

The first total synthesis of (±)-9,10-Deoxytridachione utilized several key synthetic intermediates to construct the pivotal tetraene precursor. rsc.org The synthesis commenced with the condensation of a known aldehyde with the lithium salt of 3-lithio-4-methoxy-2-methyl-2H-pyran-2-one to yield a conjugated vinyl iodide as the major diastereoisomer. rsc.org This vinyl iodide is a crucial building block for the subsequent coupling reaction.

The central carbon-carbon bond framework of the tetraene was assembled via a Suzuki coupling reaction between the vinyl iodide and a corresponding boronic ester. rsc.org This palladium-catalyzed cross-coupling is instrumental in linking the two major fragments of the molecule. The resulting fully conjugated polyene-γ-pyrone then serves as the direct precursor for the final cascade reaction. The synthesis culminates in a cascade of isomerization and electrocyclization processes of this linear polyene, which ultimately forms the cyclohexadiene ring system of the natural product. rsc.org

| Intermediate Type | Specific Compound/Fragment | Role in Synthesis |

| Aldehyde Fragment | Aldehyde 11 | Provides one half of the polyene backbone. |

| Pyrone Fragment | Lithium salt of 3-iodo-4-methoxy-6-methyl-2H-pyran-2-one | Acts as a nucleophile in the initial condensation. |

| Vinyl Iodide | Conjugated vinyl iodide 9 | Key intermediate formed after condensation; substrate for Suzuki coupling. |

| Boronic Ester | Boronic ester 8 | Coupling partner for the vinyl iodide in the Suzuki reaction. |

| Tetraene Precursor | (E,Z,E,E)-conjugated γ-pyrone-tetraene 6 | The final linear precursor that undergoes the biomimetic electrocyclization. |

Challenges and Innovations in Synthetic Methodology

The primary innovation in the synthesis of this compound was the successful application of a biomimetic approach, which provided the first experimental evidence for the chemical relationship between a fully conjugated polyene-γ-pyrone and the complex natural product. rsc.org A significant challenge in natural product synthesis is the construction of complex cyclic systems with correct stereochemistry. The developed methodology elegantly overcomes this by using a cascade of pericyclic reactions initiated from a carefully designed linear precursor. This strategy strengthens the biosynthetic proposal that such marine polypropionates are likely derived through pericyclic processes of linear polyene precursors in nature. rsc.org The conversion of the γ-pyrone precursor into the final product through successive pericyclic reactions is a noteworthy transformation that showcases the efficiency of biomimetic synthesis. rsc.org

Biomimetic Synthesis Approaches

Biomimetic strategies have been central to the successful synthesis of this compound, focusing on reaction sequences that emulate the proposed biosynthetic pathways.

Tandem Reaction Sequences (e.g., Suzuki-coupling/Electrocyclisation)

A highly effective biomimetic synthesis of (±)-9,10-Deoxytridachione was achieved using a tandem Suzuki-coupling/electrocyclization reaction sequence. rsc.orgnih.govrsc.org This powerful one-pot process begins with the palladium-catalyzed Suzuki coupling of a vinyl iodide fragment with a boronic ester. Upon successful coupling and formation of the linear (E,Z,E,E)-tetraene, a spontaneous 6π-electrocyclization occurs under the reaction conditions to form the cyclohexadiene ring of this compound. rsc.org This tandem approach is remarkably efficient, as it rapidly builds molecular complexity and directly yields the core structure of the natural product from acyclic precursors in a single synthetic operation.

| Reaction Step | Description | Outcome |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a vinyl iodide and a boronic ester. | Formation of the linear (E,Z,E,E)-conjugated γ-pyrone-tetraene. |

| 6π-Electrocyclization | Spontaneous, thermally allowed disrotatory ring closure of the tetraene. | Formation of the cyclohexadiene ring system of (±)-9,10-Deoxytridachione. |

Lewis Acid-Catalyzed Cycloisomerization Studies

Research into Lewis acid-catalyzed cycloisomerization has provided valuable insights into the reaction pathways available to polyene precursors related to this compound. While the primary goal of these studies was often the synthesis of the isomeric bicyclo[3.1.0]hexene ring system found in photodeoxytridachione (B1249093), the results have important implications for the synthesis of this compound itself. oregonstate.edu

It was demonstrated that in the absence of a Lewis acid, a tetraene intermediate undergoes a thermal, disrotatory 6π-electrocyclization to produce the cyclohexadiene structure that forms the core of this compound. oregonstate.edu This observation confirms that the thermal cyclization of the tetraene is a viable pathway to the natural product, aligning with the biomimetic strategy. The use of a Lewis acid, however, diverts the reaction pathway to favor the formation of the bicyclo[3.1.0]hexene system. oregonstate.edu These studies highlight the delicate control that can be exerted over the outcome of pericyclic reactions, where the choice of thermal conditions versus Lewis acid catalysis can selectively lead to different, but biosynthetically related, natural product skeletons.

Pericyclic Reactions in Laboratory Synthesis

A cornerstone in the laboratory synthesis of this compound has been the strategic implementation of pericyclic reactions, particularly electrocyclization. The biomimetic synthesis of (±)-9,10-deoxytridachione reported by Baldwin and coworkers serves as a prime example of this approach. Their strategy hinged on a tandem Suzuki-coupling/electrocyclization reaction sequence. This elegant approach mimics the proposed biosynthetic pathway of the natural product.

The key electrocyclization step involves a 6π-electron system, which, under thermal conditions, proceeds via a disrotatory ring closure to form the characteristic cyclohexadiene ring of the this compound core. This reaction is a powerful tool for constructing the cyclic system with a high degree of stereocontrol. The successful application of this pericyclic reaction was instrumental in the first total synthesis of this complex natural product.

Table 1: Key Pericyclic Reaction in the Synthesis of (±)-9,10-Deoxytridachione

| Reaction Type | Key Transformation | Reagents and Conditions | Reference |

|---|

Synthetic Studies of Related Pyrones and Analogues

The synthetic endeavors targeting this compound have paved the way for the development of methodologies applicable to a broader class of related polyketide pyrones. These studies are crucial for accessing structural analogues for further research and understanding the structure-activity relationships within this family of natural products.

Derivatization and Structural Modification for Research Purposes

While extensive derivatization studies specifically on this compound for structure-activity relationship (SAR) analysis are not widely documented in publicly available research, the synthesis of analogues is a common strategy in natural product chemistry to probe biological activity. The modification of the polyketide side chain or the pyrone core can provide valuable insights into the pharmacophore of the molecule.

For instance, the synthesis of truncated or simplified analogues allows researchers to identify the minimal structural requirements for a particular biological effect. Furthermore, the introduction of functional groups at various positions can modulate the compound's polarity, metabolic stability, and target-binding affinity. While specific examples for this compound are limited, the general principles of medicinal chemistry suggest that future research could involve:

Modification of the side chain: Altering the length, saturation, and stereochemistry of the polypropionate side chain to understand its role in biological activity.

Substitution on the pyrone ring: Introducing different substituents on the pyrone core to investigate their influence on the electronic properties and binding interactions of the molecule.

Synthesis of stereoisomers: Preparing different stereoisomers of this compound to determine the stereochemical requirements for its biological targets.

These types of structural modifications are essential for developing a comprehensive understanding of the molecule's biological function and for the potential development of new therapeutic agents.

Approaches to Structurally Related Polyketides (e.g., Crispatene, Photodeoxytridachione)

The synthetic strategies developed for this compound have been influential in the total synthesis of structurally related marine polyketides such as crispatene and photodeoxytridachione. These molecules share a common polypropionate backbone and a pyrone moiety but differ in their cyclic core structures.

Crispatene: The synthesis of crispatene often involves the construction of a complex polyene precursor, which then undergoes a key cyclization reaction. Synthetic approaches have utilized various modern synthetic methodologies, including stereoselective aldol (B89426) reactions, olefination reactions, and transition-metal-catalyzed cross-coupling reactions to assemble the intricate carbon skeleton.

Photodeoxytridachione: Photodeoxytridachione is a photochemically derived isomer of this compound, featuring a bicyclo[3.1.0]hexene ring system. Its synthesis often involves a biomimetic photochemical rearrangement of a this compound-like precursor. This transformation is a fascinating example of how light can be used to induce complex skeletal rearrangements in natural product synthesis. Laboratory syntheses have successfully replicated this photochemical step, providing access to this unique molecular architecture.

The synthetic studies of these related polyketides not only highlight the versatility of modern synthetic methods but also provide deeper insights into the biosynthetic pathways and chemical reactivity of this intriguing class of marine natural products.

Table 2: Synthetic Approaches to Structurally Related Polyketides

| Compound | Key Synthetic Strategy | Notable Reactions |

|---|---|---|

| Crispatene | Convergent assembly of a polyene precursor followed by cyclization. | Stereoselective aldol reactions, Stille coupling, Horner-Wadsworth-Emmons olefination. |

Structural Elucidation Research Methodologies

Spectroscopic Techniques in Structural Assignment

Spectroscopy is the cornerstone for identifying the structure of novel chemical entities. For 9,10-Deoxytridachione, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been indispensable in piecing together its complex framework, which features a γ-pyrone ring attached to a substituted cyclohexadiene moiety. nih.govresearchgate.netchemspider.com

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental data for structural determination.

The ¹H NMR spectrum of this compound reveals the number of different types of protons and their electronic environments. Key signals include those for methyl groups (both on saturated carbons and attached to double bonds), methoxy (B1213986) group protons, and olefinic protons on the cyclohexadiene ring. acs.orgacs.org The integration of these signals provides the relative number of protons of each type, while the splitting patterns (multiplicity) indicate the number of adjacent protons, offering clues to the connectivity.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, the ¹³C spectrum confirms the presence of 22 carbon atoms and shows characteristic signals for the carbonyl and olefinic carbons of the γ-pyrone ring, as well as the carbons of the cyclohexadiene ring and the various methyl substituents. chemspider.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the Core Moieties of this compound and Related Polypropionates (Note: Exact chemical shifts (δ) in ppm can vary slightly based on the solvent and instrument frequency. The data below is a representative compilation for educational purposes.)

| Atom Type | ¹H Chemical Shift (δ) Range (ppm) | ¹³C Chemical Shift (δ) Range (ppm) |

| Methoxy Group (-OCH₃) | 3.90 - 3.98 | 55.0 - 58.5 |

| Olefinic Protons (C=CH) | 5.40 - 6.70 | 113.0 - 147.0 |

| Olefinic Carbons (C=C) | --- | 99.0 - 163.0 |

| Carbonyl Carbon (C=O) | --- | 180.0 - 182.0 |

| Methyl Protons (C-CH₃) | 0.95 - 2.10 | 7.0 - 20.0 |

| Quaternary Carbons | --- | 31.0 - 49.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu It is used to trace out the proton-proton connectivity within the molecule's fragments, such as the pentenyl side chain and the protons on the cyclohexadiene ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the unambiguous assignment of carbon signals based on their attached, and often already assigned, proton signals. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is the primary NMR method for determining the stereochemistry of the molecule. si.edu By observing NOE correlations, the relative orientation of substituents on the stereogenic centers of the cyclohexadiene ring can be established. si.edu

While standard 1D and 2D NMR techniques provide the core structural information, advanced methods can offer deeper insights. researchgate.netnptel.ac.in

Variable Temperature NMR (VT NMR): This technique involves acquiring NMR spectra at different temperatures. It is used to study dynamic processes, such as conformational changes or restricted bond rotations. For a molecule like this compound, VT NMR could be employed to study the conformational flexibility of the six-membered ring or potential rotational barriers of the side chains, which might not be apparent at room temperature.

Quantitative NMR (qNMR): qNMR is a method for determining the concentration or purity of a substance with high precision, without the need for an identical standard of the analyte. By integrating the signal of the target compound against a certified internal standard of known concentration, the absolute quantity of this compound in a sample could be determined. This technique is valuable in metabolic studies or for quantifying the yield of a synthesis. nptel.ac.in

Mass spectrometry provides information about the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is a critical technique that measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). researchgate.netsavemyexams.com This precision allows for the determination of a unique elemental composition. For this compound, HRMS, often using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Electron Ionization Mass Spectrometry (HREIMS), confirms the molecular formula. nih.govsi.edu

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₃ | chemspider.com |

| Calculated Monoisotopic Mass | 342.219495 amu | chemspider.com |

| Observed Mass [M]⁺ or [M+H]⁺ | Close to the calculated value within a few ppm | nih.govsi.edu |

The close agreement between the experimentally measured exact mass and the mass calculated for the proposed formula provides strong evidence for the elemental composition, ruling out other possible formulas with the same nominal mass. nih.govnih.gov

Mass Spectrometry (MS) Applications

Fragmentation Analysis for Structural Insights (e.g., LC-MS/MS, GC-MS)

While detailed tandem mass spectrometry (LC-MS/MS or GC-MS) fragmentation studies for this compound are not extensively detailed in seminal literature, the principles of these techniques are fundamental for structural elucidation. Mass spectrometry provides the mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) has been successfully used to determine the exact molecular formula of this compound as C₂₂H₃₀O₃. wiley-vch.de

In a typical fragmentation analysis, the parent ion is isolated and subjected to collision-induced dissociation, breaking it into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint. For a molecule like this compound, which features a γ-pyrone ring connected to a substituted cyclohexadiene, fragmentation analysis would be expected to yield key structural information. Cleavage at the bond connecting the two ring systems and subsequent fragmentations within the side chains and rings would help confirm the presence and arrangement of the core scaffolds and substituent groups, such as the methoxy and methyl groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural motifs. wiley-vch.de

The data reported for this compound confirms the presence of its conjugated system, including the γ-pyrone and cyclohexadiene rings.

| Absorption Band (cm⁻¹) | Vibrational Mode | Assigned Functional Group |

|---|---|---|

| 2961, 2928 | C-H Stretching | sp³ C-H bonds (methyl and aliphatic groups) |

| 1661 | C=O Stretching | γ-Pyrone carbonyl |

| 1613, 1596 | C=C Stretching | Conjugated double bonds (pyrone and cyclohexadiene rings) |

X-ray Crystallography for Absolute Configuration Determination

Direct single-crystal X-ray diffraction analysis of this compound itself has not been the primary method for its structural determination. Instead, its structure and, crucially, its absolute configuration were elucidated through chemical correlation with related natural products whose structures were unambiguously solved by X-ray crystallography. researchgate.net

Specifically, the structures of the related polypropionates tridachione and crispatone were determined by X-ray crystallographic studies. researchgate.net The structure of this compound was then established by comparing its spectral data and through chemical interconversions with these crystallographically-defined compounds. researchgate.net This correlative approach is a common and powerful strategy in natural product chemistry, especially when the target compound does not readily form high-quality crystals suitable for X-ray analysis.

Chiroptical Methods in Stereochemical Research

Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are essential for determining absolute stereochemistry. In the case of this compound, the stereochemical relationship with its photoproduct, photodeoxytridachione (B1249093), was established through photochemical studies. scielo.br

The in-vitro photochemical conversion of this compound to photodeoxytridachione was shown to proceed with retention of optical activity. scielo.br This finding was critical as it demonstrated a direct stereochemical link between the two molecules. Further analysis and correlation of (-)-9,10-Deoxytridachione and its photoproduct to another natural product, (-)-crispatene, allowed for the assignment of the absolute configuration of all three compounds. researchgate.net The comparison of optical rotation values was a key component of this stereochemical correlation.

Computational Chemistry in Structure Prediction and Confirmation

Computational chemistry has become an indispensable tool for understanding the structure and reactivity of complex molecules. For this compound, computational methods have been applied to investigate its biosynthesis. The formation of the cyclohexadiene ring system is proposed to occur via a 6π-electrocyclization of a linear polyene precursor. beilstein-journals.org

Recent research presentations have detailed the use of computational studies to model this key biosynthetic step. Specifically, calculations have been performed to estimate the tunneling contributions for the electrocyclic ring closure in the biosynthesis of this compound. This level of theoretical investigation provides deep insight into the reaction mechanism, helping to explain how nature constructs this complex molecular architecture from a simpler precursor.

Future Research Directions and Open Questions

Advancements in Biosynthetic Pathway Elucidation

The biosynthesis of 9,10-Deoxytridachione and related polypropionates in sacoglossan mollusks is a topic of considerable interest, blending polyketide synthesis with complex pericyclic reactions. While a general framework exists, the specific enzymatic machinery and regulatory networks are largely unknown.

It is widely hypothesized that the biosynthesis originates from a polyketide pathway. rsc.org Biomimetic syntheses have provided strong support for a pathway involving a linear, fully conjugated γ-pyrone-tetraene precursor. rsc.orgresearchgate.net It is believed that the characteristic cyclohexadiene ring of this compound is formed via a thermal 6π-disrotatory electrocyclization of an (E,Z,E,E)-configured tetraene. rsc.org This hypothesis is strengthened by the successful total synthesis of (±)-9,10-deoxytridachione, which demonstrated a chemical relationship between the conjugated polyene–γ-pyrone and the final natural product. rsc.org

However, the precise enzymatic control over these reactions in vivo remains an open question. It has been suggested that for chiral compounds like this compound, the cyclization of the achiral tetraene precursor is likely dependent on enzyme catalysis to ensure stereospecificity. researchgate.net Research has demonstrated that some sacoglossans can produce these polypropionates de novo, with in vivo experiments showing ¹⁴C incorporation from precursors when the mollusks are exposed to light. nih.govscielo.brscispace.com Recently, a significant advancement was the identification of a polyketide synthase (PKS) from the mollusk Elysia crispata, termed EcPKS1, which produces linear polypropionate precursors in vitro. pnas.org This finding provides the first genetic evidence of the machinery involved and opens the door for detailed biochemical characterization.

Future research should focus on:

Identifying and Characterizing the Full Gene Cluster: While a PKS has been identified, the complete biosynthetic gene cluster responsible for the entire pathway, including tailoring enzymes for cyclization and modification, needs to be located and analyzed. pnas.orgnih.govdtu.dk

In Vitro Reconstitution of the Pathway: Expressing the identified biosynthetic genes in a heterologous host could allow for the step-by-step elucidation of the enzymatic reactions and validation of the proposed pericyclic mechanisms. nih.gov

Structural Biology of Key Enzymes: Determining the three-dimensional structures of the PKS and any associated cyclases would provide invaluable insight into how these enzymes control the complex stereochemistry of the final product.

Development of Novel Synthetic Routes

The chemical complexity of this compound has made it an attractive target for total synthesis, serving as a platform for developing and testing new synthetic methodologies.

The first total synthesis of (±)-9,10-deoxytridachione was achieved through a biomimetic approach. rsc.orgnih.gov This strategy centered on a tandem Suzuki-coupling/electrocyclisation reaction sequence to construct the key (E,Z,E,E)-conjugated γ-pyrone-tetraene, which subsequently underwent a 6π-electrocyclization to form the target molecule. rsc.orgrsc.org Another key strategy reported involves a tandem conjugate addition-Dieckmann condensation to build the core cyclohexenone structure. flinders.edu.au These syntheses have been crucial in confirming the structure and exploring the proposed biosynthetic pathways. researchgate.net

Future synthetic efforts could be directed towards:

Asymmetric Synthesis: Developing a stereoselective total synthesis of the natural enantiomer of this compound remains a significant challenge. This would not only provide access to larger quantities of the pure enantiomer for biological testing but also help to definitively assign its absolute stereochemistry.

Improving Efficiency and Scalability: Current synthetic routes, while elegant, can be lengthy and low-yielding. New strategies focusing on catalytic efficiency, step economy, and the use of novel cyclization methods could make these molecules more accessible. urfu.ru

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: The development of flexible synthetic routes would enable the creation of a library of analogues. This would be instrumental in probing the molecular interactions and identifying the key structural features required for its biological activity.

Table 1: Summary of Key Synthetic Strategies for this compound and its Core Structure

| Synthetic Approach | Key Reactions | Precursors/Intermediates | Reference |

|---|---|---|---|

| Biomimetic Total Synthesis | Tandem Suzuki-coupling / 6π-Electrocyclisation | γ-pyrone-tetraene | rsc.org |

| Tandem Cyclohexenone Formation | Conjugate addition / Dieckmann condensation | Complex enones | flinders.edu.au |

| Biomimetic Hypothesis | Isomerisation / Electrocyclisation Cascades | Linear all-(E) tetraene-pyrone | researchgate.net |

Deeper Understanding of Cellular and Molecular Interactions

The biological activities of this compound are not yet fully understood, though preliminary findings suggest it may have potential as a therapeutic lead. The general class of pyrone-containing polypropionates from marine mollusks has been associated with chemical defense and tissue regeneration. rsc.org

A significant finding from a broad screening of marine natural products identified (+)-9,10-deoxytridachione as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4), with an IC₅₀ value of 0.1 µM. tandfonline.com CDK4 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. This specific finding points towards a potential antiproliferative mechanism of action. The photochemical properties of this compound are also of interest. Its conversion to photodeoxytridachione (B1249093) proceeds through a triplet excited state, a process that can be photosensitized. acs.orgnih.gov Such photosensitizing capabilities could lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and interact with a wide array of cellular targets. nottingham.ac.uk

To build upon this knowledge, future research should aim to:

Validate and Elucidate CDK4 Inhibition: Confirm the inhibition of CDK4 and determine the precise binding mode of this compound to the enzyme, potentially through co-crystallization studies. Investigating its selectivity against other kinases is also crucial.

Uncover Downstream Cellular Effects: Explore the cellular consequences of CDK4 inhibition by this compound, such as cell cycle arrest and apoptosis, in relevant cancer cell lines.

Investigate Photosensitizing Activity: Determine if the compound generates ROS upon light exposure in a cellular environment and, if so, identify the resulting damage to cellular components like DNA, lipids, and proteins.

Chemoproteomic and Metabolomic Profiling: Utilize advanced techniques like chemoproteomics to identify other potential protein targets within the cell, providing a broader view of its mechanism of action. researchgate.net

Exploration of Ecological Roles and Chemical Ecology

This compound is a secondary metabolite found in several species of sacoglossan sea slugs, such as Tridachiella diomedea, Placobranchus ocellatus, and Elysia timida. rsc.orgresearchgate.netnih.gov These shell-less mollusks are known for their ability to sequester functional chloroplasts from the algae they consume (a phenomenon known as kleptoplasty), leading to a photosynthetic lifestyle. nih.govsi.edu The presence of this compound and related compounds in this context suggests important ecological functions.

The primary proposed roles for these metabolites are chemical defense and photoprotection. Compounds are often found in the mucus secretions of the mollusks, suggesting they are deployed to deter predators. researchgate.net Supporting this, studies on related polypropionates from Elysia species have demonstrated ichthyotoxicity. researchgate.net The photochemical conversion of this compound to photodeoxytridachione is a key observation. researchgate.netacs.orgacs.org This efficient photorearrangement could serve as a "sunscreen" by dissipating the energy of harmful UV radiation, protecting the mollusk and its stolen chloroplasts from photodamage. pnas.orgnih.gov This is particularly relevant given the link between the biosynthesis of these compounds and the mollusk's photosynthetic activity. nih.govscispace.com

Key open questions in its chemical ecology include:

Direct Evidence of Feeding Deterrence: While suggested, direct field and laboratory assays testing this compound as a feeding deterrent against sympatric predators are needed to confirm its defensive role.

Quantifying Photoprotective Effects: Experiments are required to measure the efficiency of photoprotection in vivo. This could involve assessing the viability of chloroplasts or measuring levels of oxidative stress in the mollusks under varying UV light conditions, with and without the ability to produce the compound.

Synergistic and Multifunctional Roles: Investigating whether this compound acts synergistically with other metabolites in the mollusk's chemical arsenal (B13267) and exploring other potential functions, such as antimicrobial or antifouling activity.

Table 2: Ecological Context and Proposed Functions of this compound

| Ecological Aspect | Finding/Hypothesis | Organism Examples | Reference |

|---|---|---|---|

| Source | Marine Sacoglossan Mollusks | Tridachiella diomedea, Placobranchus ocellatus, Elysia timida | rsc.orgresearchgate.netnih.gov |

| Proposed Role 1 | Chemical Defense | Found in mucous secretions; related compounds show ichthyotoxicity. | rsc.orgresearchgate.net |

| Proposed Role 2 | Photoprotection (Sunscreen) | Efficient photochemical conversion to photodeoxytridachione dissipates UV energy. | pnas.orgnih.govacs.org |

| Biosynthetic Link | Photosynthesis-Dependent | ¹⁴C incorporation from bicarbonate demonstrated in the presence of light. | nih.govscispace.com |

Q & A

Q. Which marine organisms produce 9,10-deoxytridachione, and how does its distribution inform evolutionary studies?

this compound has been identified in sacoglossan sea slugs, including Elysia crispata, Plakobranchus ocellatus, Elysia timida, Elysia chlorotica, and Elysia patagonica. Its presence across species suggests a conserved biosynthetic pathway linked to kleptoplasty (retention of algal chloroplasts) and photoprotection. Researchers should prioritize comparative metabolomic analysis across these species to identify shared enzymes or symbiotic interactions influencing production .

Q. What is the proposed biosynthetic pathway for this compound in sacoglossans?

Current hypotheses suggest this compound is synthesized via polypropionate pathways, potentially involving type I polyketide synthases (PKS) derived from horizontal gene transfer from algal symbionts. Key evidence includes photochemical studies showing its conversion to tridachione under UV/visible light, indicating a role as a photoprotective precursor. Methodologically, stable isotope labeling (e.g., -acetate) in Elysia species can trace carbon flux through putative pathways .

Advanced Research Questions

Q. How can experimental design be optimized to study the photosensitized conversion of this compound to photodeoxytridachione?

Zuidema et al. (2005) demonstrated that this compound undergoes [4+2] cycloaddition under UV irradiation (365 nm) in toluene, yielding photodeoxytridachione. To replicate this:

- Use a quartz reactor to minimize UV absorption interference.

- Monitor reaction progress via NMR at timed intervals (e.g., 12–72 hours) to detect cycloadduct formation.

- Purify products via reverse-phase HPLC (C18 column, 80–100% MeCN/HO gradient) .

Contradictions in yield (e.g., 38% vs. 13% in different solvents) highlight solvent polarity’s role; replicate under inert atmospheres (N) to suppress side reactions .

Q. How can researchers resolve discrepancies in reported photochemical efficiencies of this compound across studies?

Variations in quantum yield (Φ) values may stem from differences in light sources, solvent systems, or oxygen levels. To standardize measurements:

- Use actinometry (e.g., ferrioxalate) to calibrate light intensity.

- Compare kinetics in degassed vs. aerated solvents (e.g., CDCl vs. toluene) to assess oxygen’s role as a triplet-state quencher.

- Cross-reference with Zuidema & Jones (2006), who reported Φ = 0.22 ± 0.03 for triplet sensitization in cyercene analogs .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- HRMS : Confirm molecular formula (CHO, [M] = 342.2195) with <1 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (1661 cm) and conjugated dienes (1613–1596 cm) to distinguish from tridachione .

- NMR : Use -DEPT to resolve stereochemistry at C9 and C10, critical for distinguishing diastereomers in cycloadducts .

Methodological Challenges and Solutions

Q. How can low yields in synthetic routes to this compound be addressed?

Microwave-assisted synthesis (150°C, 20 min in toluene) improves yield (32%) compared to thermal methods (45°C, 5 days). Optimize by:

- Screening catalysts (e.g., Lewis acids) to accelerate [6π] electrocyclization.

- Employing flow chemistry for enhanced heat transfer and reaction control .

Q. What strategies ensure reproducibility in ecological studies of this compound’s photoprotective role?

- Standardize light exposure protocols (e.g., 100–200 μmol photons m s) to mimic natural habitats.

- Use Elysia timida mutants with chloroplast retention defects as negative controls to isolate this compound’s photoprotective effects .

Data Interpretation and Contradictions

Q. Why do some studies report this compound as a sunscreen while others emphasize its role in chemical defense?

Contradictions arise from methodological differences:

- Sunscreen Hypothesis : UV-Vis spectroscopy (λ = 320 nm) supports absorption of harmful wavelengths. Validate via in vivo assays measuring reactive oxygen species (ROS) in chloroplast-retaining slugs .

- Chemical Defense : Bioassays with predatory fish (e.g., Thalassoma spp.) show feeding deterrence at 0.1% w/w. Context-dependent roles suggest dual functionality; test both endpoints in a single study .

Literature Review and Gaps

Q. What are key gaps in understanding this compound’s ecological and biochemical roles?

- Biosynthetic Origin : No PKS genes have been conclusively linked to its production. Use transcriptomics of Elysia glandular tissues to identify candidate clusters .

- Evolutionary Conservation : Limited data on production in non-sacoglossans (e.g., nudibranchs). Expand screening via LC-MS/MS with MRM transitions m/z 342 → 255 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.